Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate

Lipophilicity Drug Design ADME Optimization

Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate (CAS 1247852-88-5) is a synthetic phenylacetate ester bearing an α-chloro substituent and a meta-trifluoromethyl group on the aromatic ring. With a molecular formula C₁₀H₈ClF₃O₂ and molecular weight of 252.62 g/mol, this compound is classified as a fluorinated α-chloroester and serves as a versatile chiral intermediate for pharmaceutical and agrochemical synthesis.

Molecular Formula C10H8ClF3O2
Molecular Weight 252.62
CAS No. 1247852-88-5
Cat. No. B2650234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate
CAS1247852-88-5
Molecular FormulaC10H8ClF3O2
Molecular Weight252.62
Structural Identifiers
SMILESCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)Cl
InChIInChI=1S/C10H8ClF3O2/c1-16-9(15)8(11)6-3-2-4-7(5-6)10(12,13)14/h2-5,8H,1H3
InChIKeySQEBQISWCVFXCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate (CAS 1247852-88-5): Procurement-Ready α-Chloro-α-arylacetate Building Block with meta-Trifluoromethyl Substitution


Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate (CAS 1247852-88-5) is a synthetic phenylacetate ester bearing an α-chloro substituent and a meta-trifluoromethyl group on the aromatic ring. With a molecular formula C₁₀H₈ClF₃O₂ and molecular weight of 252.62 g/mol, this compound is classified as a fluorinated α-chloroester and serves as a versatile chiral intermediate for pharmaceutical and agrochemical synthesis [1]. The α-chloro substituent creates a stereogenic center, enabling asymmetric transformations, while the electron-withdrawing meta-CF₃ group modulates both lipophilicity (computed XLogP3 = 3.3) and metabolic stability of downstream derivatives [2]. Available from multiple global suppliers at purities ranging from 95% to 98%, this compound is positioned as a key building block for medicinal chemistry and crop protection research programs .

Why Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate Cannot Be Replaced by Generic α-Chlorophenylacetate or Non-Chlorinated Trifluoromethylphenylacetate Analogs


Substituting Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate (CAS 1247852-88-5) with a simpler α-chlorophenylacetate (e.g., CAS 7476-66-6) eliminates the trifluoromethyl group, reducing computed lipophilicity by 0.9 log units (ΔXLogP3 from 3.3 to 2.4) and removing three fluorine atoms that critically influence metabolic stability and target binding [1]. Conversely, replacing it with methyl 3-(trifluoromethyl)phenylacetate (CAS 62451-84-7), which lacks the α-chloro substituent, forfeits the electrophilic chiral center essential for nucleophilic displacement reactions and asymmetric synthesis [2]. The regioisomeric 2-chloro-5-(trifluoromethyl)phenylacetic acid methyl ester (CAS 95299-15-3) presents a different substitution topology that alters electronic distribution and steric accessibility at the reactive α-carbon, potentially compromising reaction yields and selectivity in established synthetic routes [3]. These structural distinctions mean that in-class compounds are not functionally interchangeable for applications requiring simultaneous α-electrophilicity, chiral induction, and meta-CF₃-modulated pharmacokinetic tuning.

Quantitative Differential Evidence: Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate vs. Closest Structural Analogs


Enhanced Lipophilicity: meta-CF₃ Group Confers +0.9 ΔXLogP3 Advantage Over Non-Fluorinated α-Chlorophenylacetate

The target compound (CAS 1247852-88-5) exhibits a computed XLogP3 of 3.3, compared to 2.4 for the non-fluorinated analog methyl 2-chloro-2-phenylacetate (CAS 7476-66-6), representing a ΔXLogP3 of +0.9 [1]. This 0.9 log unit increase corresponds to approximately an 8-fold higher octanol-water partition coefficient, attributable to the three fluorine atoms of the meta-CF₃ substituent. For comparison, methyl 3-(trifluoromethyl)phenylacetate (CAS 62451-84-7), which bears the same CF₃ group but lacks the α-chloro substituent, has a computed XLogP3 of 2.9 [2]. The intermediate lipophilicity of the target relative to these two comparators suggests a balanced profile: higher membrane permeability than the non-fluorinated analog while retaining the α-chloro electrophilic handle absent in the non-chlorinated CF₃ analog. The para-chloro analog methyl 2-chloro-2-(4-chlorophenyl)acetate (CAS 67447-60-3) has XLogP3 = 3.1, showing that meta-CF₃ substitution provides superior lipophilicity enhancement compared to para-Cl substitution (+0.2 log units advantage) [3].

Lipophilicity Drug Design ADME Optimization

Hydrogen Bond Acceptor Capacity: Five HBA Sites Provide Superior Target Engagement Versatility Compared to Non-Fluorinated Analogs

The target compound possesses 5 hydrogen bond acceptor (HBA) sites, contributed by the ester carbonyl oxygens (2), the α-chloro substituent, and the three fluorine atoms of the CF₃ group [1]. In contrast, methyl 2-chloro-2-phenylacetate (CAS 7476-66-6) has only 2 HBA sites, and methyl 2-chloro-2-(4-chlorophenyl)acetate (CAS 67447-60-3) also has 2 HBA sites [2]. The 150% increase in HBA count (5 vs. 2) arises from the CF₃ fluorine atoms, which can engage in orthogonal multipolar C–F···H–C, C–F···C=O, and C–F···π interactions with biological targets [3]. This expanded HBA capacity is a direct structural consequence of the meta-CF₃ substituent and is not achievable with chloro, methyl, or unsubstituted phenyl analogs. The non-chlorinated analog methyl 3-(trifluoromethyl)phenylacetate (CAS 62451-84-7) also has 5 HBA sites, confirming that the CF₃ group drives this property, but it lacks the α-chloro electrophilic reaction center [4].

Molecular Recognition Binding Affinity Fluorine Chemistry

α-Chloro Leaving Group: Intermediate Reactivity Between Bromo and Non-Halogenated Analogs Enables Controlled Nucleophilic Displacement

The α-chloro substituent in the target compound (CAS 1247852-88-5, MW 252.62) provides a leaving group of intermediate reactivity compared to the α-bromo analog methyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate (CAS 3802-78-6, MW 297.07) [1]. Chlorine, being less polarizable and forming a stronger C–X bond than bromine (C–Cl bond dissociation energy ~327 kJ/mol vs. C–Br ~285 kJ/mol), offers greater stability during storage and handling while retaining sufficient reactivity for SN2 and SN1-type displacements under standard conditions [2]. The bromo analog, while more reactive, is also more prone to hydrolytic degradation and unwanted side reactions, potentially compromising yields in multi-step syntheses. Furthermore, the target's molecular weight of 252.62 is 44.45 g/mol lower than the bromo analog (297.07 g/mol), offering a 15% mass efficiency advantage in reactions where the halogen is displaced. The non-halogenated analog methyl 3-(trifluoromethyl)phenylacetate (CAS 62451-84-7, MW 218.17) lacks a leaving group at the α-position entirely, precluding its use in nucleophilic displacement strategies [3].

Synthetic Chemistry Nucleophilic Substitution Intermediate Reactivity

Procurement Purity Tier: 98% Assay Grade Availability Enables Direct Use in cGMP-Relevant Intermediate Synthesis Without Additional Purification

The target compound is commercially available at 98% purity from Leyan (Shanghai Haohong Biomedical Technology, product 1286948) , and at 97% purity from MolCore under ISO-certified quality systems . In comparison, the non-fluorinated analog methyl 2-chloro-2-phenylacetate (CAS 7476-66-6) is typically supplied at 95% purity , and the 4-chlorophenyl analog (CAS 67447-60-3) is also listed at 95% . The 3-percentage-point purity advantage (98% vs. 95%) corresponds to a 60% reduction in total impurities (2% vs. 5%), which is significant for applications requiring tight specification control such as API intermediate synthesis or structure-activity relationship (SAR) studies where impurity profiles can confound biological assay interpretation. The target compound's available purity tiers (95%, 97%, 98%) also provide procurement flexibility, allowing researchers to select the grade appropriate for their specific application while maintaining supply chain redundancy across multiple vendors.

Procurement Purity Specification Quality Assurance

Regioisomeric Differentiation: meta-CF₃/α-Cl Substitution Pattern vs. ortho/para-CF₃ or Ring-Chlorinated Regioisomers Dictates Distinct Electronic and Steric Profiles

The target compound positions the trifluoromethyl group at the meta (3-) position of the phenyl ring with the chlorine atom exclusively at the α-carbon of the acetate side chain. This contrasts with the regioisomer 2-chloro-5-(trifluoromethyl)phenylacetic acid methyl ester (CAS 95299-15-3), which places the chlorine atom directly on the aromatic ring at the 2-position and the CF₃ group at the 5-position, resulting in a fundamentally different electronic distribution [1]. In the target compound, the meta-CF₃ exerts a −I (inductive) electron-withdrawing effect that modulates the electrophilicity of the α-carbon through the aromatic π-system, with a Hammett σₘ value of approximately +0.43 for the meta-CF₃ substituent [2]. This contrasts with the ortho-substituted regioisomer where steric and through-space effects dominate. Additionally, the 4-chloro-2-(trifluoromethyl)phenylacetic acid methyl ester regioisomer (CAS not specified, molecular formula C₁₀H₈ClF₃O₂) presents yet another arrangement with CF₃ ortho to the acetate side chain, where steric hindrance may impede reactions at the benzylic position . The distinct regioisomeric identity of the target compound ensures that synthetic transformations optimized for meta-CF₃/α-Cl topology will not translate reliably to other regioisomers without re-optimization of reaction conditions.

Regiochemistry Structure-Activity Relationship Electronic Effects

Chiral Center Utility: The α-Chloro Stereogenic Carbon Enables Asymmetric Synthesis Pathways Unavailable with Non-Halogenated or Achiral Analogs

The target compound contains one undefined atom stereocenter at the α-carbon (PubChem: Undefined Atom Stereocenter Count = 1), confirming its existence as a racemic mixture with potential for resolution into enantiopure forms [1]. This chiral center is created by the α-chloro substituent, which breaks the symmetry of the methylene group present in the non-halogenated analog methyl 3-(trifluoromethyl)phenylacetate (CAS 62451-84-7), where the α-carbon is prochiral (CH₂) and requires enzymatic or chiral auxiliary methods for asymmetric functionalization [2]. The α-chloro chiral ester scaffold is directly amenable to dynamic kinetic resolution, enantioselective nucleophilic substitution, and chiral HPLC separation, enabling access to enantiomerically enriched pharmaceutical intermediates [3]. In agrochemical fungicide development, phenylacetic acid derivatives with defined stereochemistry have demonstrated differential activity against Colletotrichum and Phomopsis species, underscoring the practical value of chirality in this compound class [4]. The non-fluorinated analog methyl 2-chloro-2-phenylacetate shares the chiral α-carbon but lacks the metabolic stability and target engagement benefits conferred by the CF₃ group.

Chiral Synthesis Asymmetric Catalysis Enantioselectivity

Optimal Research and Industrial Application Scenarios for Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate (CAS 1247852-88-5)


Pharmaceutical Intermediate: Synthesis of Fluorinated Drug Candidates Requiring Balanced Lipophilicity (XLogP3 = 3.3) and α-Chloro Electrophilic Reactivity

Medicinal chemistry programs targeting oral bioavailability can leverage the compound's computed XLogP3 of 3.3 — within the optimal Lipinski range — as a starting point for lead optimization. The +0.9 log unit lipophilicity advantage over non-fluorinated α-chlorophenylacetate (XLogP3 = 2.4) translates to enhanced membrane permeability without exceeding LogP thresholds [1]. The α-chloro group serves as a synthetic handle for introducing amine, ether, or thioether pharmacophores via nucleophilic displacement, while the meta-CF₃ group provides metabolic shielding against oxidative CYP450 metabolism [2]. This combination is particularly suited for CNS-targeted programs where balanced LogP (2–4) is critical for blood-brain barrier penetration.

Chiral Building Block for Enantioselective Synthesis of Agrochemical Fungicides

The α-chloro stereogenic center (1 undefined stereocenter) enables resolution into enantiopure intermediates for structure-activity relationship studies in agrochemical fungicide development [3]. Trifluoromethylphenyl derivatives have demonstrated fungicidal activity against Colletotrichum acutatum, C. fragariae, C. gloeosporioides, and Phomopsis viticola in direct bioautography and micro-dilution broth assays [4]. The target compound's intermediate α-Cl reactivity (BDE ~327 kJ/mol vs. ~285 kJ/mol for α-Br) provides better handling stability than the bromo analog during scale-up, while retaining sufficient leaving-group ability for SN2 diversification into amide, ester, and thioether fungicide candidates.

SAR Probe Synthesis: Accessing Regioisomerically Defined meta-CF₃ Pharmacophore Libraries

The unambiguous meta-CF₃/α-Cl regioisomeric identity of CAS 1247852-88-5 makes it the appropriate starting material for synthesizing compound libraries where the trifluoromethyl substituent must occupy the meta position relative to the acetate attachment point [5]. This regiospecificity is critical when exploring SAR around known fungicidal phenylacetic acid derivatives and trifluoromethylphenyl amides, where even minor positional changes in the CF₃ group have been shown to alter biological activity profiles [4]. The 98% purity grade available from multiple suppliers supports reproducible library synthesis without confounding impurity effects.

Process Chemistry Development: Optimizing Nucleophilic Displacement Conditions with a Stable yet Reactive α-Chloro Electrophile

Process chemists can exploit the intermediate reactivity of the α-C–Cl bond (BDE ~327 kJ/mol) to develop robust, scalable displacement protocols. Compared to the α-bromo analog (C–Br BDE ~285 kJ/mol, MW 297.07), the chloro compound offers a 15% mass efficiency advantage and reduced susceptibility to premature hydrolysis during aqueous workup [6]. The target compound's availability at 97–98% purity from ISO-certified suppliers supports direct use in cGMP-relevant intermediate manufacturing, and the 5 HBA sites provided by the CF₃ group allow for diverse purification strategies including fluorinated stationary phase chromatography [1].

Quote Request

Request a Quote for Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.